Hydroxymethylbilane is a natural product found in Homo sapiens with data available.

Hydroxymethylbilane

CAS No.: 71861-60-4

Cat. No.: VC8022324

Molecular Formula: C40H46N4O17

Molecular Weight: 854.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71861-60-4 |

|---|---|

| Molecular Formula | C40H46N4O17 |

| Molecular Weight | 854.8 g/mol |

| IUPAC Name | 3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |

| Standard InChI | InChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61) |

| Standard InChI Key | VODXFESWZOBNHB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |

| Canonical SMILES | C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC(=O)O)CO)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |

Introduction

Chemical Structure and Properties of Hydroxymethylbilane

Molecular Composition

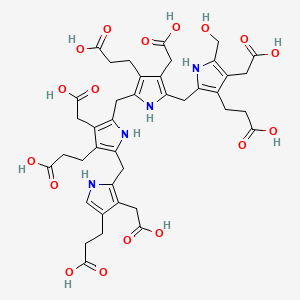

Hydroxymethylbilane (C₄₀H₄₆N₄O₁₇) is a tetrapyrrole derivative with a molecular weight of 854.81 g/mol . Its structure consists of four pyrrole rings connected by methylene bridges, terminated by a hydroxymethyl group (-CH₂OH) at one end and a propionic acid side chain at the other . The compound’s IUPAC name, 3-(5-{[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl}-2-{[4-(2-carboxyethyl)-5-{[4-(2-carboxyethyl)-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl}-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl}-4-(carboxymethyl)-1H-pyrrol-3-yl)propanoic acid, reflects its highly substituted pyrrole rings and carboxylate functionalities .

Table 1: Key Physicochemical Properties of Hydroxymethylbilane

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₄₆N₄O₁₇ |

| Molecular Weight | 854.81 g/mol |

| CAS Number | 73023-76-4 |

| Solubility | Water-soluble due to carboxyl groups |

| Stability | Unstable; spontaneously cyclizes in aqueous solutions |

Spectral and Structural Insights

The SMILES notation OCC1=C(CC(O)=O)C(CCC(O)=O)=C(CC2=C(CC(O)=O)C(CCC(O)=O)=C(CC3=C(CC(O)=O)C(CCC(O)=O)=C(CC4=C(CC(O)=O)C(CCC(O)=O)=CN4)N3)N2)N1 delineates the connectivity of pyrrole rings and side chains . Nuclear magnetic resonance (NMR) and X-ray crystallography studies have revealed that HMB adopts a planar conformation in solution, stabilized by intramolecular hydrogen bonds between carboxylate groups and pyrrole NH moieties .

Biosynthesis and Enzymatic Regulation

Role in the Heme Pathway

HMB is synthesized in the third step of the heme biosynthesis pathway:

-

Condensation: Glycine and succinyl-CoA form δ-aminolevulinic acid (ALA) via ALA synthase .

-

Dimerization: Two ALA molecules condense into PBG via ALA dehydratase .

-

Polymerization: Four PBG molecules are linked by HMBS to form HMB .

-

Cyclization: HMB is converted to uroporphyrinogen III by uroporphyrinogen III synthase (UROS) or spontaneously cyclizes to uroporphyrinogen I .

Table 2: Enzymes in HMB Synthesis and Metabolism

| Enzyme | Function |

|---|---|

| Porphobilinogen deaminase (HMBS) | Polymerizes PBG into HMB |

| Uroporphyrinogen III synthase (UROS) | Cyclizes HMB to uroporphyrinogen III |

Mechanism of HMBS

Human HMBS is a monomeric enzyme with a dipyrromethane cofactor covalently bound to Cys261 . Molecular dynamics simulations reveal that HMBS undergoes conformational changes during catalysis:

-

Step 1: The cofactor’s free α-position nucleophilically attacks PBG’s aminomethyl group, forming a dipyrromethane-PBG adduct .

-

Step 2–4: Three additional PBG molecules are added sequentially, elongating the polypyrrole chain .

-

Termination: The hydroxymethyl group is introduced via water-mediated deamination, releasing HMB .

Key active-site residues (e.g., Asp84, Arg167, and Lys59) stabilize intermediates through electrostatic interactions with carboxylate groups, while a flexible loop (residues 198–216) accommodates the elongating chain .

Clinical Implications: Acute Intermittent Porphyria

Genetic Basis of AIP

Over 450 mutations in HMBS (e.g., R167Q, G111R) impair enzyme activity, causing HMB accumulation and subsequent decarboxylation to neurotoxic porphyrins . AIP manifests as abdominal pain, neuropathy, and psychiatric symptoms triggered by drugs, fasting, or hormonal changes .

Table 3: Common HMBS Mutations in AIP

| Mutation | Effect on Enzyme Activity | Prevalence |

|---|---|---|

| R167Q | Disrupts substrate binding | 30% of cases |

| G111R | Alters active-site loop mobility | 15% |

| W283X | Truncates protein | 10% |

Diagnostic and Therapeutic Approaches

-

Diagnosis: Elevated urinary HMB and PBG levels confirm AIP .

-

Treatment: Intravenous hemin suppresses ALA synthase, reducing precursor accumulation . Gene therapy targeting HMBS is under investigation .

Recent Research Advancements

Structural Studies of HMBS

Crystal structures of HMBS bound to 2-iodoporphobilinogen (2-I-PBG) at 1.7 Å resolution revealed that the inhibitor occupies the PBG-binding pocket, inducing a closed conformation of the active-site loop . This finding explains the noncompetitive inhibition (Kᵢ = 5.4 µM) observed in kinetic assays .

Mechanistic Insights from Molecular Dynamics

Simulations show that HMB exit from HMBS involves a “lateral shuttling” mechanism, where the product diffuses through a transient channel formed by loop movements . Disruption of this process (e.g., via L177P mutation) traps HMB, leading to enzyme inactivation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume